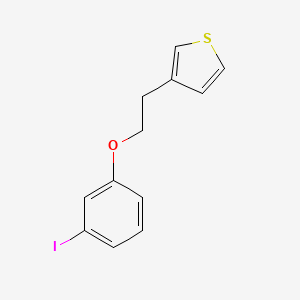

3-(2-(3-Iodophenoxy)ethyl)thiophene

Description

3-(2-(3-Iodophenoxy)ethyl)thiophene is a halogenated thiophene derivative characterized by a phenoxyethyl side chain substituted with iodine at the meta position of the phenyl ring. Its molecular formula is C₁₂H₁₁IOS, with a molecular weight of 330.19 g/mol (CAS: 1410441-07-4) . The compound’s structure combines a thiophene core with a flexible ethyl linker and a 3-iodophenoxy group, making it a candidate for applications in organic electronics, medicinal chemistry, and materials science.

Properties

IUPAC Name |

3-[2-(3-iodophenoxy)ethyl]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IOS/c13-11-2-1-3-12(8-11)14-6-4-10-5-7-15-9-10/h1-3,5,7-9H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAODWDZJMOVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-(3-Iodophenoxy)ethyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-(3-Iodophenoxy)ethyl)thiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

Scientific Research Applications

3-(2-(3-Iodophenoxy)ethyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(3-Iodophenoxy)ethyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are essential in the treatment of pain and inflammation . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Iodine Substitution

highlights three iodophenoxyethyl thiophene isomers differing in iodine substitution on the phenoxy ring (ortho, meta, para). Key comparisons include:

The meta -iodo isomer (target compound) offers a compromise between steric and electronic effects, making it versatile for synthetic modifications compared to ortho (sterically crowded) and para (symmetrical but less reactive) isomers.

Halogenated Thiophene Derivatives

Halogen substitution (e.g., F, Cl, Se) significantly alters properties. Examples from and :

Iodine’s large atomic radius and polarizability distinguish the target compound, enabling applications in catalysis (e.g., Suzuki-Miyaura coupling) and materials requiring heavy-atom effects .

Thiophene Derivatives with Ether Linkages

Ether-functionalized thiophenes are pivotal in conductive polymers. and provide comparisons:

The target compound’s iodophenoxy group offers unique reactivity for post-functionalization, unlike ethers focused on solubility or chirality.

Biological Activity

3-(2-(3-Iodophenoxy)ethyl)thiophene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiophene ring substituted with an iodophenyl ether group. The presence of the iodine atom enhances the compound's reactivity and potential biological interactions. The thiophene moiety is known for its electronic properties, making it a suitable scaffold for drug development.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against flaviviruses such as Zika and dengue. The structure-activity relationship (SAR) indicates that modifications in the substituents can lead to enhanced antiviral efficacy. For example, increasing hydrophobicity through substitutions can improve activity against viral proteases .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes or proteins critical for viral replication. The iodophenyl group may facilitate interactions with viral proteins, thereby blocking their function. The thiophene ring contributes to the overall stability and bioavailability of the compound.

Case Studies

- Inhibition of Flavivirus Proteases : A study demonstrated that certain thiophene derivatives could inhibit the NS2B-NS3 protease complex in flaviviruses. The IC50 values for these compounds ranged significantly, with some derivatives showing potent inhibition at concentrations as low as 0.52 μM .

- Structural Modifications : Research indicated that altering substituents on the thiophene ring or the phenoxy group could lead to variations in biological activity. For instance, replacing bromine with iodine in similar compounds resulted in a 40-fold increase in antiviral activity .

Comparative Data Table

| Compound | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| This compound | 0.52 | NS2B-NS3 Protease | Antiviral |

| Thiophene Derivative A | 1.42 | NS2B-NS3 Protease | Antiviral |

| Thiophene Derivative B | 4.65 | NS2B-NS3 Protease | Antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.